N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . Another approach includes the use of Meldrum’s acid derivatives to introduce substituted amino groups into the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival . The compound’s ability to chelate metal ions also contributes to its biological activity.
Comparison with Similar Compounds
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family. Some of these compounds include:
Pyrazolo[1,5-a]pyrimidine: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Investigated for their potential as CDK2 inhibitors and anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for their antiproliferative activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H24N4/c1-5-6-11-20-17-12-14(3)21-19-15(4)18(22-23(17)19)16-9-7-13(2)8-10-16/h7-10,12,20H,5-6,11H2,1-4H3 |
InChI Key |
IWZHEXQWYURHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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